5-(2-Aminoethylamino)-indazole
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
N'-(1H-indazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H12N4/c10-3-4-11-8-1-2-9-7(5-8)6-12-13-9/h1-2,5-6,11H,3-4,10H2,(H,12,13) |
InChI Key |
XVGFODACNSDGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NCCN)C=NN2 |
Origin of Product |
United States |
Investigation of Biological Activities of 5 2 Aminoethylamino Indazole and Its Analogues
Anticancer Research Applications
Indazole derivatives have emerged as a significant class of compounds in the development of anticancer agents, with some exhibiting remarkable activity against various tumor types. nih.govnih.gov Research has focused on their ability to inhibit cell proliferation, induce programmed cell death, and modulate the cell cycle.
Evaluation of Antiproliferative and Cytostatic Effects
A number of novel polysubstituted indazoles have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. nih.gov Several of these compounds demonstrated significant antiproliferative effects, with IC50 values in the micromolar range against cell lines such as A2780 (ovarian cancer) and A549 (lung cancer). nih.gov Further testing on a broader panel of cell lines, including IMR32 (neuroblastoma), MDA-MB-231 (breast cancer), and T47D (breast cancer), confirmed their antiproliferative potential. nih.gov
In a separate study, a series of 6-substituted aminoindazole derivatives were designed and synthesized. nih.gov Among these, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) showed potent antiproliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. nih.gov This compound also significantly suppressed the expression of indoleamine 2,3-dioxygenase 1 (IDO1), a protein implicated in tumor immune evasion. nih.gov
Another study investigating indole-isatin molecular hybrids found that compounds 5o and 5w were highly active antiproliferative agents with IC50 values of 1.69 and 1.91 µM, respectively, which were more potent than the control drug, sunitinib. nih.gov
Table 1: Antiproliferative Activity of Selected Indazole Analogues
| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 0.4 ± 0.3 | nih.gov |
| Indole-isatin hybrid (5o) | Not specified | 1.69 | nih.gov |
| Indole-isatin hybrid (5w) | Not specified | 1.91 | nih.gov |
Apoptosis Induction and Programmed Cell Death Pathways
Selected indazole derivatives have been shown to trigger significant apoptosis in cancer cells. nih.gov The induction of apoptosis is a crucial mechanism for many anticancer drugs. For instance, the cytotoxic effects of some indazole analogues are associated with the generation of hypodiploid peaks in cell cycle analysis, which is indicative of apoptotic cell death. nih.gov
Research on 15-deoxy-Δ12,14-prostamide J2 (15d-PMJ2), while not an indazole, provides insight into apoptotic pathways that could be relevant. Studies have shown that it induces apoptosis in HCT116 colon cancer cells through the stimulation of the endoplasmic reticulum (ER) stress pathway. nih.gov This process involves the upregulation of the transcription factor CHOP10 and its downstream target, TRB3, leading to the inhibition of the pro-survival protein Akt. nih.gov
Modulation of Cell Cycle Progression
The ability of indazole derivatives to interfere with the normal progression of the cell cycle is another key aspect of their anticancer activity. Some indazole compounds have been observed to cause a block in the S phase of the cell cycle, leading to a decrease in the proportion of cells in the G2/M and/or G0/G1 phases. nih.gov This suggests a potential mechanism of action as cell cycle-specific antimetabolites or inhibitors of enzymes involved in DNA synthesis. nih.gov
Conversely, other derivatives, such as molecule 7d from one study, induced a significant increase in the percentage of cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism, possibly involving the microtubule system. nih.gov Similarly, compound 36, a 6-substituted aminoindazole, was found to cause G2/M cell cycle arrest in HCT116 cells. nih.gov Another compound, 5o, an indole-isatin hybrid, was shown to lengthen the G1 phase and reduce the S and G2/M phases of the cell cycle. nih.gov
Antimicrobial Research (Antibacterial, Antifungal)
The indazole scaffold is also recognized for its antimicrobial properties. nih.gov Researchers have explored the efficacy of indazole derivatives against a variety of bacterial and fungal pathogens.
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
While specific data on 5-(2-Aminoethylamino)-indazole is limited in the provided search results, the broader class of indazole derivatives has shown promise as antibacterial agents. nih.gov For instance, a series of N-methyl-3-aryl indazoles demonstrated activity against Gram-positive bacteria such as Bacillus cereus and Bacillus megaterium, and the Gram-negative bacterium Xanthomonas campestris. nih.gov
In a study focused on 5-dialkylaminomethylhydantoins, a C₂-symmetrical twin-drug type compound showed the highest level of antibacterial activity against the Gram-positive strain Staphylococcus aureus. nih.gov Other research has explored the use of 2-aminoimidazole adjuvants to sensitize Gram-negative bacteria like Acinetobacter baumannii to aminoglycoside antibiotics. nih.gov
Table 2: Antibacterial Activity of Selected Indazole Analogues and Related Compounds
| Compound/Analogue | Bacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Bacillus megaterium, Escherichia coli | Active | nih.gov |
| C₂-symmetrical twin-drug type hydantoin | Staphylococcus aureus | High activity | nih.gov |
Antifungal Activity Against Pathogenic Fungi
Indazole derivatives have also been investigated for their potential as antifungal agents. nih.gov A series of N-methyl-3-aryl indazoles showed activity against the fungal strain Candida albicans. nih.gov
Other related heterocyclic compounds have also demonstrated significant antifungal properties. For example, 2,5-disubstituted-6-arylamino-4,7-benzimidazolediones, particularly 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones, exhibited potent antifungal activity against Candida species and Aspergillus niger. nih.gov Furthermore, 5-aminoimidazole-4-carbohydrazonamide derivatives have been studied for their antifungal mechanism against Candida albicans and Candida krusei, with oxidative stress identified as a contributing factor to their antifungal effect. nih.gov
Table 3: Antifungal Activity of Selected Indazole Analogues and Related Compounds
| Compound/Analogue | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| N-methyl-3-aryl indazoles | Candida albicans | Active | nih.gov |
| 6-arylamino-5-chloro-2-(2-pyridyl)-4,7-benzimidazolediones | Candida species, Aspergillus niger | Potent activity | nih.gov |
| 5-aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Active | nih.gov |
Antiviral Properties, Including HIV Protease Inhibition
The indazole scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Research has demonstrated that various indazole derivatives exhibit a broad spectrum of antiviral activities, including against HIV. nih.gov
Specifically, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated for their potential against coronaviruses. nih.gov One such derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, displayed a potent inhibitory effect against SARS-CoV-2 with an EC50 value of 0.69 µM and low cytotoxicity, highlighting the potential of this class of compounds as a template for developing anti-coronavirus agents. nih.gov While direct studies on this compound for HIV protease inhibition are not extensively detailed in the provided context, the broader family of indazole derivatives has shown anti-HIV activity, suggesting a potential area for future investigation. nih.gov
Table 1: Antiviral Activity of an Indazole Analogue
| Compound | Virus | Activity (EC50) | Cytotoxicity | Source |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | SARS-CoV-2 | 0.69 µM | Low | nih.gov |
Anti-Tubercular Activity
The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel anti-tubercular agents. mdpi.com Indazole derivatives have been explored as potential candidates in this area. nih.gov
While specific data on the anti-tubercular activity of this compound is not available in the provided results, related structures have been investigated. For instance, a series of 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivatives were synthesized and tested for their anti-tuberculosis activity. mdpi.com One compound in this series demonstrated a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis, which was more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin. mdpi.com Other studies have also highlighted the potential of hydrazide-hydrazone and thiadiazole derivatives containing other heterocyclic systems in targeting key enzymes in Mycobacterium tuberculosis, such as InhA. nih.govcbijournal.com
Table 2: Anti-Tubercular Activity of a Related Compound
| Compound | Strain | MIC | Comparison to Standards | Source |
| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative | M. tuberculosis H37Rv | 1.6 μg/mL | Better than Pyrazinamide, Streptomycin, and Ciprofloxacin | mdpi.com |
Antileishmanial and Antiparasitic Research
Indazole derivatives have demonstrated significant potential as antiparasitic agents, with activity reported against various protozoan parasites. nih.govbenthamscience.combenthamdirect.com The development of new drugs against leishmaniasis is crucial due to the limitations of current therapies, such as high toxicity and emerging resistance. nih.govnih.govresearchgate.net
In vitro studies have shown the promise of indazole derivatives as antiprotozoal agents, particularly against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov Further research on a series of 2-benzyl-5-nitroindazolin-3-one derivatives revealed their in vitro activity against Leishmania amazonensis. nih.govnih.gov Several of these compounds exhibited potent activity against both the promastigote and intracellular amastigote stages of the parasite, with some being as active as the standard drug Amphotericin B. nih.gov The structure-activity relationship (SAR) studies indicated that hydrophilic fragments substituted at position 1 of the indazole ring played a key role in improving the selectivity of these compounds. nih.govnih.gov
Table 3: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis
| Compound Derivative | Stage | IC50 (µM) | Selectivity Index | Source |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Amastigote | 0.46 ± 0.01 | 875 | nih.govresearchgate.net |
| Multiple Derivatives | Promastigote | <1 | >10 | nih.govresearchgate.net |
Neurological Disorder-Related Research
The indazole scaffold has been a focal point in the research and development of treatments for neurological disorders. nih.gov This is due to the ability of its derivatives to interact with key targets in the central nervous system (CNS). nih.gov
Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibitors are used in treating neuropsychiatric and neurodegenerative disorders. researchgate.netfrontiersin.org Indazole derivatives have emerged as potent and selective inhibitors of MAO-B. researchgate.netnih.gov
A series of C5- and C6-substituted indazole derivatives were synthesized and evaluated for their MAO inhibition potencies. researchgate.net While only one derivative showed submicromolar inhibition of MAO-A, all compounds were submicromolar inhibitors of human MAO-B. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values in the low nanomolar range. researchgate.net Further studies on indazole- and indole-5-carboxamides also identified highly potent and selective MAO-B inhibitors, with some derivatives exhibiting subnanomolar IC50 values and high selectivity over MAO-A. nih.gov
Table 4: MAO-B Inhibition by Indazole Derivatives
| Compound Class | Potency (IC50) | Selectivity (vs. MAO-A) | Source |
| C5-substituted indazole derivatives | 0.0025–0.024 µM | - | researchgate.net |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold | nih.gov |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM | >5,700-fold | nih.gov |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 nM | >16,000-fold | nih.gov |
Kinases such as Glycogen (B147801) Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2) are implicated in the pathophysiology of various neurological and neurodegenerative diseases, including mood disorders and Parkinson's disease. nih.govnih.gov
GSK-3 Inhibition: Aberrant GSK-3β activity has been linked to mood disorders. nih.govacs.org Indazole-based GSK-3 inhibitors have been developed and have shown efficacy in preclinical models. nih.govacs.org For example, a selective indazole-based GSK-3 inhibitor demonstrated effectiveness in a mouse model of mania. nih.gov Optimization of this lead compound led to a potent inhibitor with reduced off-target effects and promising in vitro ADME properties. nih.govacs.org
LRRK2 Inhibition: Mutations in the LRRK2 gene are associated with an autosomal late-onset form of Parkinson's disease. nih.govacs.org Consequently, small molecule LRRK2 kinase inhibitors are being investigated as a potential therapeutic strategy. nih.govacs.orgnih.gov Several series of novel N-heteroaryl and 1-pyrazolyl-5,6-disubstituted indazole derivatives have been developed as potent LRRK2 inhibitors. nih.govacs.org These compounds have shown promising inhibitory activity in biochemical assays. nih.govacs.org
Table 5: Kinase Inhibition by Indazole Derivatives in Neurological Pathways
| Target Kinase | Compound Class | Biological Effect | Disease Relevance | Source |
| GSK-3β | Indazole-based inhibitors | Efficacy in mouse model of mania | Mood Disorders | nih.govacs.org |
| LRRK2 | N-heteroaryl indazole derivatives | Potent LRRK2 inhibition (IC50 values in nM range) | Parkinson's Disease | acs.org |
| LRRK2 | 1-pyrazolyl-5,6-disubstituted indazole derivatives | LRRK2 inhibition (IC50 values in µM range) | Parkinson's Disease | nih.gov |
Other Reported Biological Activities
Beyond the activities detailed above, the versatile indazole scaffold has been associated with a range of other biological properties. nih.govresearchgate.net Indazole derivatives have been extensively studied and have shown potential as anticancer, anti-inflammatory, antimicrobial, and anti-aggregatory agents. benthamdirect.comresearchgate.neteurekaselect.comresearchgate.netbiotech-asia.org
Some specific examples include:
Anti-inflammatory Activity: Certain indazole derivatives have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema. biotech-asia.org
Analgesic and Antipyretic Activities: In addition to anti-inflammatory properties, some indazoles have also shown notable analgesic and antipyretic effects. biotech-asia.org
Anticancer Activity: A wide range of indazole derivatives have been investigated for their anti-tumor properties, targeting various mechanisms involved in cancer progression. nih.govresearchgate.net
Antimicrobial and Antifungal Activities: Various indazole derivatives have been reported to possess antimicrobial and antifungal properties. nih.govmdpi.com
This broad spectrum of biological activities underscores the importance of the indazole moiety as a privileged structure in medicinal chemistry, with ongoing research continuing to uncover new therapeutic applications. pnrjournal.comnih.govbenthamscience.comeurekaselect.com
Anti-Inflammatory Potential
The anti-inflammatory properties of indazole derivatives, particularly 5-aminoindazole (B92378), a close analogue of this compound, have been the subject of scientific investigation. Studies have demonstrated that these compounds exhibit significant, dose-dependent, and time-dependent inhibition of inflammation in experimental models. nih.gov
Research involving carrageenan-induced hind paw edema in rats, a standard model for acute inflammation, has shown that indazole derivatives can produce a considerable reduction in swelling. nih.gov For instance, 5-aminoindazole has been observed to inhibit inflammation by up to 83.09% at a dose of 100 mg/kg in the fifth hour of observation. nih.gov The anti-inflammatory effect is noticeable from the second hour after administration and shows a clear dose-response relationship. nih.gov
The mechanism underlying this anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators. nih.govclevelandclinic.org In vitro assays have revealed that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) which are key players in the inflammatory response. nih.gov Specifically, 5-aminoindazole has demonstrated the highest activity in inhibiting COX-2 among the tested indazole compounds, with an IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity, ranging from 12.32 to 23.42 μM. nih.gov The inhibition of COX-2 by various indazoles at a concentration of 50μM ranged from 68% to 78%. nih.gov
Furthermore, the anti-inflammatory effects of these compounds are also attributed to their ability to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as their free radical scavenging activity. nih.govclevelandclinic.org This multi-faceted approach to inhibiting inflammatory pathways highlights the therapeutic potential of indazole derivatives. nih.govclevelandclinic.org
Table 1: In Vivo Anti-Inflammatory Activity of 5-Aminoindazole in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time (hours) | Percentage Inhibition of Inflammation (%) |
|---|---|---|
| 25 | 1 | 15.87 ± 0.21 |
| 50 | 1 | 19.31 ± 0.46 |
| 100 | 1 | 34.33 ± 0.51 |
| 25 | 5 | 39.90 ± 0.36 |
| 50 | 5 | 60.09 ± 0.32 |
| 100 | 5 | 83.09 ± 0.41 |
Data derived from a study on the anti-inflammatory activity of indazole and its derivatives. nih.gov
Table 2: In Vitro COX-2 Inhibitory Activity of Indazole Analogues
| Compound | IC₅₀ (μM) for COX-2 Inhibition |
|---|---|
| Indazole Analogue Range | 12.32 - 23.42 |
| 5-Aminoindazole | Exhibited maximum activity |
Data derived from in vitro assays on cyclooxygenase inhibition. nih.gov
Antiarrhythmic Activity
The indazole scaffold is recognized for its wide range of pharmacological activities, including potential applications in cardiovascular diseases. nih.gov Literature reviews indicate that indazole derivatives have been investigated for various cardiovascular effects, and antiarrhythmic activity is listed among their potential properties. nih.gov The structural features of indazole-containing compounds make them promising candidates for the development of novel drugs targeting cardiovascular pathologies. nih.gov
While the broader class of indazole derivatives has shown promise in the context of cardiovascular diseases, specific and detailed research findings on the antiarrhythmic activity of this compound or its close analogue, 5-aminoindazole, are not extensively available in the reviewed scientific literature. The general assertion of antiarrhythmic potential for the indazole class suggests that this could be a valuable area for future investigation. nih.gov The development of effective and safe antiarrhythmic drugs remains a significant challenge in pharmacology, and exploring novel chemical scaffolds like indazole is a crucial aspect of this endeavor. Further studies are warranted to elucidate the specific effects of this compound and its analogues on cardiac electrophysiology and their potential efficacy in treating various types of arrhythmias.
Elucidation of Molecular Mechanisms of Action
Identification and Validation of Molecular Targets
The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry, leading to its incorporation into numerous compounds designed to interact with specific biological targets. rsc.orgresearchgate.net
Derivatives of indazole have been widely investigated as inhibitors of several classes of enzymes crucial for cell signaling and metabolism.
Protein Kinases: The indazole core is a prominent feature in many protein kinase inhibitors. rsc.orgresearchgate.netrsc.org These enzymes are critical regulators of cell proliferation, and their dysregulation is a hallmark of cancer. epo.org The ERK/MAPK pathway, which is frequently overactive in many cancers, is a key signaling cascade targeted by such inhibitors. epo.org Indazole-containing compounds have been developed to target kinases like VEGFR-2, FGFR1, and Aurora kinases. researchgate.netrsc.org Cyclin-dependent kinase 7 (CDK7), which plays a dual role in regulating the cell cycle and transcription, is another important target. nih.govnih.govwikipedia.org Inhibition of CDK7 can suppress cell cycle progression and is a therapeutic strategy being explored for various cancers. nih.govnih.gov While the broader class of indazoles shows significant activity, specific kinetic data for 5-(2-Aminoethylamino)-indazole is not detailed in the reviewed literature.
S-Adenosyl-L-Homocysteine Hydrolase (SAHH): This enzyme is essential for cellular methylation reactions by hydrolyzing S-adenosyl-L-homocysteine (SAH), a byproduct that can inhibit methyltransferases. researchgate.netjst.go.jpnih.govamegroups.org Inhibition of SAHH leads to the accumulation of SAH, which in turn blocks essential methylation processes. nih.govamegroups.org While various nucleoside analogs and other small molecules have been developed as SAHH inhibitors, specific inhibitory data for this compound against SAHH is not prominently available in the search results. researchgate.netjst.go.jpnih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. nih.govd-nb.info Its activity is implicated in creating an immunosuppressive environment that allows tumors to evade the immune system, making it a significant target in immuno-oncology. d-nb.infonih.govresearchgate.net Various inhibitors have been developed, including competitive, non-competitive, and irreversible types, though specific kinetic data for this compound against IDO1 are not specified in the provided results. nih.govresearchgate.netmdpi.com
Table 1: Examples of Indazole Derivatives and Their Kinase Inhibition
This table presents data for various indazole derivatives to illustrate the activity of the general scaffold, not for this compound itself.
| Derivative Class | Target Kinase | Potency (IC₅₀) | Reference |
|---|---|---|---|
| C5-substituted sulfonamide derivative | Aurora A | 26 nM | rsc.org |
| N1-acylated 5-(4-pyridinyl)indazole | Haspin | 78 nM | nih.gov |
While many indazole derivatives are designed to act on intracellular enzymes, some compounds with related fused heterocyclic structures, such as benzothiopyranoindazoles, are investigated for their potential to modulate receptors. ontosight.ai However, specific studies detailing the receptor binding profile of this compound are not extensively covered in the available research.
Beyond enzymes, nucleic acids represent another major class of targets for indazole-based compounds.
DNA Intercalation: Certain complex indazole derivatives, particularly those with planar polycyclic structures like benzothiopyranoindazoles, are designed as DNA intercalators. aacrjournals.org These molecules insert themselves between the base pairs of the DNA double helix, a mechanism that can inhibit DNA replication and transcription and is utilized by several anticancer drugs. aacrjournals.orgmdpi.comnih.gov For example, the benzothiopyranoindazole CI-958 is a potent inhibitor of both DNA and RNA synthesis, with its proposed mechanism being tight DNA binding via intercalation. aacrjournals.org
G-Quadruplex Binding: G-quadruplexes (G4s) are non-canonical, four-stranded structures formed in guanine-rich regions of DNA, such as in the promoters of oncogenes (like c-MYC) and at the ends of chromosomes (telomeres). ijirset.comnih.govnih.gov The stabilization of these structures by small molecule ligands has emerged as a promising anticancer strategy, as it can inhibit telomerase activity and down-regulate the expression of key cancer-related genes. ijirset.comrsc.org Indole-based scaffolds have been shown to selectively bind and stabilize G4 structures, leading to the downregulation of oncogenes and subsequent apoptosis. nih.govresearchgate.netd-nb.info
Cellular Pathway Modulation
By engaging with molecular targets, indazole compounds can exert significant influence over key cellular signaling pathways that govern cell fate.
MAPK Signaling: The ERK/MAPK pathway is a central cascade in cell biology, relaying signals from cell surface receptors to the nucleus to control proliferation and survival. epo.org Given that many indazole derivatives are potent kinase inhibitors, a primary consequence of their action is the modulation of this pathway. rsc.orgepo.org Paradoxical activation of the MAPK pathway has been noted with some kinase inhibitors in cells with certain upstream mutations (e.g., in RAS), highlighting the complexity of targeting this network. google.comgoogleapis.com
Wnt Signaling: The Wnt signaling pathway is crucial for development and is frequently dysregulated in cancer. frontiersin.orgamegroups.org The canonical Wnt pathway involves the stabilization of β-catenin, which then translocates to the nucleus to activate target genes. frontiersin.orgamegroups.org Some indazole diarylurea compounds have been shown to inhibit tumor cell proliferation and angiogenesis by suppressing the Wnt/β-catenin signaling pathway. nih.gov
The ultimate consequence of modulating signal transduction pathways and interacting with nucleic acids is a change in the cell's genetic and protein landscape.
Gene Expression: Ligands that bind to G-quadruplexes in promoter regions can directly modulate gene expression. rsc.org For instance, indole-fused quindoline (B1213401) derivatives that stabilize the G4 structures in the c-MYC and c-KIT promoters have been shown to downregulate the expression of these oncogenes. nih.gov Similarly, inhibition of transcription-regulating kinases like CDK7 can have a broad impact on gene expression. nih.govnih.gov
Protein Regulation: The inhibition of signaling kinases like those in the MAPK pathway directly affects the phosphorylation status and activity of numerous downstream proteins, including transcription factors. epo.orgnih.gov Furthermore, inhibition of enzymes like SAHH disrupts cellular methylation, a key post-translational modification for many proteins. nih.govamegroups.org The modulation of IDO1 can affect the levels of tryptophan and its metabolites, which can influence stress-response kinases and other signaling proteins. d-nb.inforesearchgate.net
Mechanistic Insights at the Sub-cellular and Organelle Levels
A significant body of research has focused on the role of indazole derivatives as potent anticancer agents. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubules. samipubco.com
Microtubule Destabilization
One of the well-documented sub-cellular mechanisms for an indazole-containing compound is the destabilization of microtubules. Suprafenacine, an indazole-hydrazide derivative, has been identified as a novel tubulin-destabilizing molecule. plos.org It binds to the colchicine-binding site on tubulin, inhibiting its polymerization. plos.orgscispace.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. plos.org Microtubules are crucial components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By interfering with these functions, indazole derivatives can effectively halt cell proliferation. samipubco.complos.org
Mitochondrial-Mediated Apoptosis
The disruption of microtubule function by indazole derivatives like Suprafenacine initiates a cascade of events culminating in programmed cell death, or apoptosis, primarily through the mitochondrial pathway. plos.org This process is characterized by several key events at the organelle level:
Loss of Mitochondrial Membrane Potential: Treatment with Suprafenacine leads to a loss of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. plos.orgscispace.com
Regulation by Bcl-2 Family Proteins: The apoptotic cascade is regulated by the Bcl-2 family of proteins, which are key players in mitochondrial outer membrane permeabilization (MOMP). nih.gov In response to treatment with indazole derivatives, pro-apoptotic proteins like Bad are phosphorylated, contributing to the loss of mitochondrial integrity. plos.orgnih.gov
Caspase Activation: The loss of mitochondrial function results in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis. plos.org
The Bcl-2 family proteins are not exclusively located at the mitochondria; they are also found at the endoplasmic reticulum, Golgi apparatus, and the nucleus, where they are involved in regulating calcium homeostasis and cell cycle control. nih.gov This suggests that indazole derivatives could have broader effects on multiple organelles.
Inhibition of Kinases and Effects on Nucleus and Golgi
Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, capable of targeting a wide range of proteins, including various kinases. samipubco.com Many indazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and receptor tyrosine kinases like VEGFR-2, FGFR, and EGFR. researchgate.netsamipubco.com These kinases are located in various sub-cellular compartments and play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.
Nucleus: By inhibiting kinases that are active in the nucleus, such as certain CDKs, these compounds can interfere with the regulation of transcription and cell cycle progression. elifesciences.org For instance, the androgen receptor, a nuclear protein, can be targeted for degradation using compounds that bind to E3 ubiquitin ligases, a strategy that has been explored with molecules containing an imide-based moiety. google.com
Golgi Apparatus: The Golgi apparatus is involved in protein modification, sorting, and trafficking. nih.govmdpi.com Kinase inhibitors can indirectly affect Golgi function by altering the phosphorylation status of proteins that are processed through or reside in this organelle. Disruption of the Golgi can impact protein secretion and cell signaling, contributing to the anti-cancer effects of a drug. mdpi.com Furthermore, some compounds can induce alkalinization of acidic organelles like the Golgi, which can disrupt cellular transport pathways. mdpi.com
The table below summarizes the observed and inferred sub-cellular and organelle-level effects of compounds containing the indazole scaffold, based on studies of its derivatives.
| Compound Class/Derivative | Sub-cellular/Organelle Target | Observed/Inferred Effect | Reference |
| Suprafenacine | Microtubules (Cytoskeleton) | Binds to colchicine-binding site, inhibits tubulin polymerization, leads to G2/M arrest. | plos.orgscispace.com |
| Mitochondria | Loss of membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, activation of caspase-3, leading to apoptosis. | plos.orgscispace.com | |
| General Indazole Derivatives | Kinases (Various sub-cellular locations) | Inhibition of VEGFR-2, FGFR, EGFR, GSK-3, AURK, and CDKs. | researchgate.netsamipubco.com |
| Nucleus | Inferred to interfere with transcription and cell cycle regulation through kinase inhibition. | elifesciences.org | |
| Mitotic Spindle | Disruption of spindle formation, leading to cell cycle arrest. | samipubco.com | |
| Golgi Apparatus | Inferred to be affected through kinase inhibition and potential disruption of pH, impacting protein trafficking. | mdpi.com | |
| Lysosomes | Potential for sequestration of weak base drugs, a mechanism of drug resistance that can be reversed by agents that alter organelle pH. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Indazole Ring Substitutions on Biological Activity
Effects of Modifications at Indazole Nitrogen Atoms (N1, N2)
The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. chemicalbook.com Alkylation or other substitutions at the N1 and N2 positions can significantly impact the biological activity, often in a regioselective manner. researchgate.netnih.gov
The selectivity of N1 versus N2 substitution is a considerable challenge in the synthesis of indazole derivatives. nih.gov While some reactions yield mixtures of N1 and N2 isomers, specific conditions have been developed to favor one over the other. nih.govwuxibiology.com For instance, certain alkylation methods have been shown to be highly selective for the N1 position, with no detectable N2-alkylated products. nih.gov Conversely, other methods demonstrate high selectivity for N2 alkylation. wuxibiology.com This regioselectivity is crucial as the position of the substituent can dramatically alter the compound's interaction with biological targets. nih.gov
Positional Effects of Substituents on the Benzene (B151609) Ring (e.g., C5-position)
The position of substituents on the benzene portion of the indazole ring plays a critical role in determining biological activity. nih.gov The C5-position, in particular, has been a focal point for structural modifications in the pursuit of enhanced potency and selectivity. nih.gov
Research on various indazole derivatives has highlighted the significance of the C5-substituent. For instance, in a series of 1H-indazole-3-amine derivatives developed as potential antitumor agents, the nature of the substituent at the C5 position had a profound effect on their anti-proliferative activity against Hep-G2 cells. nih.gov The introduction of different substituted aromatic groups at the C5 position through methods like the Suzuki coupling allows for the exploration of interactions with various biological targets, potentially increasing the compound's activity. nih.gov
The following table illustrates the impact of different substituents at the C5 position on the anti-proliferative activity of certain indazole derivatives against the Hep-G2 cancer cell line.
| Compound | R1 Substituent at C5 | IC50 (μM) against Hep-G2 |
| 5b | 3-fluorophenyl | 1.89 |
| 5e | 4-fluorophenyl | 1.32 |
| 5f | 4-trifluoromethoxyphenyl | 2.15 |
| 5j | 3,5-difluorophenyl | 1.26 |
Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the indazole ring, whether they are electron-donating or electron-withdrawing, are a key determinant of the compound's reactivity and biological activity. springerprofessional.deotterbein.edu These groups can influence the electron density of the aromatic system, thereby affecting interactions with biological targets. pharmaguideline.comlibretexts.org
Electron-withdrawing groups, such as halogens or nitro groups, can enhance the acidity of the indazole ring and may be favorable for certain biological activities. otterbein.edumdpi.com For example, studies on benzimidazole (B57391) derivatives, which are structurally related to indazoles, have shown that electron-withdrawing groups can be preferable for anti-inflammatory activity. mdpi.com In some instances, the presence of electron-withdrawing groups like trifluoromethyl (CF3) has been linked to improved efficacy. nih.govrsc.org
Role of the Aminoethylamino Side Chain in Bioactivity
The aminoethylamino side chain attached to the indazole core is a critical pharmacophoric element that significantly influences the compound's biological activity. nih.gov Its length, branching, and the nature of the terminal amine group are all important factors in receptor binding and functional activity.
Length and Branching of the Ethylamino Moiety
The length and branching of the alkyl chain connecting the indazole nucleus to the terminal amine can impact the molecule's flexibility and its ability to adopt an optimal conformation for binding to its biological target. nih.govacs.org An optimal distance between the aromatic indazole ring and the basic amine is often crucial for high affinity. wikipedia.org
For instance, in the development of 5-HT2C receptor agonists, a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives were synthesized. nih.gov Within this series, the (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348) demonstrated high agonistic activity. nih.gov The presence of a methyl group on the ethylamine (B1201723) chain, creating a branched moiety, was a key feature of this potent compound. This suggests that for this particular target, a specific chain length and branching pattern are preferred for optimal interaction.
Substitutions on the Terminal Amine Group
The terminal amine group of the aminoethylamino side chain is often a primary site for interaction with biological targets, frequently forming hydrogen bonds or ionic interactions. nih.govnih.gov Modifications to this group can therefore have a dramatic effect on the compound's bioactivity.
The basicity of the terminal amine, as well as the steric bulk of any substituents, are important considerations. wikipedia.org In many cases, a primary or secondary amine is preferred for optimal activity. wikipedia.org For example, research on 5-HT3 receptor antagonists has shown that the receptor can only accommodate small substituents on the charged amine, with a methyl group being optimal. wikipedia.org
| Compound | R1 Substituent | IC50 (μM) against 4T1 cells | IC50 (μM) against HepG2 cells | IC50 (μM) against MCF-7 cells |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 0.23 | 0.80 | 0.34 |
| 2g | 6-(piperazin-1-yl)pyridin-3-yl | >10 | >10 | >10 |
| 2h | 6-(4-isopropylpiperazin-1-yl)pyridin-3-yl | >10 | >10 | >10 |
| 2i | 6-morpholinopyridin-3-yl | 1.63 | 2.51 | 1.34 |
Data sourced from a study on indazole derivatives as anti-cancer agents. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This data suggests that a suitable alkyl substituent on the piperazine (B1678402) nitrogen is favorable for activity, while no substitution or a bulky substituent can reduce it. nih.gov
Conformational Flexibility of the Side Chain
The 5-(2-aminoethylamino) side chain is a key feature of the molecule, providing a flexible linker that can adopt various conformations to interact with a target protein. This flexibility arises from the free rotation around the single bonds within the ethylamino chain. The conformational landscape of such flexible linkers is crucial for drug-receptor interactions and is often studied using computational methods like molecular dynamics (MD) simulations and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govzib.de
MD simulations can reveal the dynamic nature of the side chain, showing how it moves and changes shape over time. nih.govnih.gov For a linker like the 2-aminoethylamino group, simulations can map the accessible dihedral angles and the distances between the terminal amino group and the indazole core. This analysis helps to understand which conformations are most stable and how the linker might orient itself to fit into a binding pocket. mdpi.com Studies on similar flexible linkers in other molecular contexts have shown that they can undergo significant rearrangements, allowing the molecule to adapt to the topology of the receptor's binding site. nih.gov
NMR spectroscopy, particularly through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), provides experimental insights into the average conformation of flexible molecules in solution. mdpi.comnih.govauremn.org.br While a highly flexible chain like the one in 5-(2-Aminoethylamino)-indazole would exist as an ensemble of rapidly interconverting conformers, NMR can still define the predominant states and the degree of flexibility. mdpi.com For instance, the analysis of side chains in other complex molecules shows that while long, flexible side chains can undergo significant conformational transitions, shorter chains often exhibit more localized readjustments. nih.gov The inherent flexibility of the 2-aminoethylamino side chain is therefore a critical parameter, allowing it to act as a versatile binding element capable of forming key interactions, such as hydrogen bonds, with a biological target.
Design Principles for Optimizing Biological Efficacy and Selectivity
The rational design of indazole-based compounds like this compound is a cornerstone of modern medicinal chemistry, aiming to maximize potency for the intended target while minimizing off-target effects. nih.govfrontiersin.org Structure-activity relationship (SAR) studies and structure-based drug design are principal strategies employed to achieve these goals. nih.govnih.gov
For indazole-based kinase inhibitors, for example, the indazole core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. nih.govacs.org The substituents on the indazole ring are then systematically modified to optimize interactions with other parts of the ATP-binding site.
Key design principles include:
Modification of the Indazole Core: Introducing atoms like nitrogen into the indazole ring (creating azaindazoles) can be used to fine-tune the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which can impact both potency and selectivity. nih.govacs.org
Substitution at the 5-position: The amino group at the 5-position serves as a crucial attachment point for side chains designed to probe specific pockets of the target protein. The nature of this side chain is critical. For instance, in work on ROCK-II inhibitors, a series of compounds with a 1-(4-(1H-indazol-5-yl)piperazin-1-yl) structure were synthesized, demonstrating how elaboration from the 5-position can lead to potent inhibitors. researchgate.net The 2-aminoethylamino side chain provides a basic nitrogen that can form salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in a binding pocket.
Structure-Based Design: When a crystal structure of the target protein is available, computational docking can predict how compounds will bind. nih.gov This allows chemists to design new analogs with modifications predicted to improve binding affinity and selectivity. For example, if a model shows an unfilled lipophilic pocket near the 5-position side chain, analogs could be designed to fill that space, potentially increasing potency. acs.org
Selectivity Optimization: Achieving selectivity, especially among closely related proteins like kinase isoforms, is a major challenge. Design strategies often involve exploiting subtle differences in the amino acid residues of the binding sites. By modifying substituents on the indazole scaffold, it is possible to create compounds that favor interaction with the unique residues of one target over another, thereby enhancing selectivity. nih.govacs.org
| Modification Strategy | Rationale | Example Effect on Indazole Derivatives | Citation |
|---|---|---|---|
| Vary Indazole Substituents | Explore different pockets of the binding site to enhance potency and selectivity. | In one study, a 7-azaindole (B17877) analog showed an 8-fold potency increase, though selectivity decreased. | acs.org |
| Modify Hinge-Binding Motif | Alter hydrogen bonding with the kinase hinge. | Replacing an imidazo-thiadiazole with an indazole scaffold introduced an additional hydrogen bond, improving interactions. | acs.org |
| Alter Side Chain Lipophilicity | Improve pharmacokinetic properties and target engagement. | Replacing a difluorophenyl group with more polar pyridinyl groups improved selectivity against the hERG channel. | nih.gov |
| Introduce Bulky/Polar Groups | Exploit specific features of the target's binding site. | Adding a methoxy (B1213986) group at the 5-position of an indazole ring led to higher potency compared to a methyl group in a series of GSK-3 inhibitors. | nih.gov |
Ligand Efficiency and Lipophilic Efficiency Assessments
In modern drug discovery, potency alone is not sufficient. The quality of a lead compound is often assessed using metrics that relate potency to physicochemical properties like size and lipophilicity. core.ac.uk Two of the most important metrics are Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE). core.ac.ukwikipedia.org
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -RTln(K_i) / N or approximated as 1.4 * pIC₅₀ / N where N is the number of heavy atoms. LE helps identify small, efficient fragments that can be optimized into high-quality leads. A higher LE value is generally desirable.
Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LiPE), relates a compound's potency to its lipophilicity (logP). wikipedia.org It is calculated as: LLE = pIC₅₀ - logP LLE assesses whether increases in potency are achieved efficiently or simply by increasing lipophilicity, which can lead to poor pharmacokinetic properties. An LLE value greater than 5 is often considered desirable for drug candidates. core.ac.ukwikipedia.org
| Compound | pIC₅₀ (PI3Kδ) | clogP | Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) | Citation |
|---|---|---|---|---|---|---|
| Compound 11 | 8.1 | 4.3 | 31 | 0.37 | 3.8 | acs.org |
| Compound 15 | 8.3 | 4.8 | 32 | 0.36 | 3.5 | acs.org |
| Compound 17 | 7.6 | 3.6 | 29 | 0.37 | 4.0 | acs.org |
| Compound 18 | 9.0 | 3.6 | 30 | 0.42 | 5.4 | acs.org |
| Compound 43 | 9.2 | 2.5 | 29 | 0.44 | 6.7 | acs.org |
Calculations for LE are approximated as (1.4 * pIC₅₀) / N. clogP is the calculated logP.
This analysis shows the progression of optimization. Early compounds like 11 and 15 have modest LLE values. acs.org Through optimization, researchers developed compounds like 18 and 43 , which not only have higher potency (pIC₅₀) but also significantly improved LLE values, indicating a much more favorable balance between potency and lipophilicity. acs.org Compound 43 , in particular, achieves very high potency and an excellent LLE of 6.7 by reducing its lipophilicity (clogP = 2.5). acs.org This process of optimizing for efficiency metrics is critical for developing indazole derivatives with drug-like properties suitable for clinical development.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. tanaffosjournal.ir It is widely used to understand how ligands like indazole derivatives interact with biological targets, typically proteins, at the molecular level.
Molecular docking simulations have been instrumental in evaluating indazole derivatives against a variety of therapeutic targets. These studies predict the binding poses and estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. For instance, computational investigations of novel indazole scaffolds as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors have shown significant binding affinities. biotech-asia.org Similarly, docking studies of different indazole derivatives have been performed against targets such as the breast cancer-related aromatase enzyme, the inflammatory enzyme Cyclooxygenase-2 (COX-2), and the c-Met receptor tyrosine kinase, which is implicated in several cancers. derpharmachemica.comnih.govresearchgate.net
In these studies, derivatives with favorable binding energies are identified as promising candidates for further development. For example, in a study targeting the aromatase enzyme, a synthesized indazole derivative, compound 5f, exhibited the highest binding energy of -8.0 kcal/mol. derpharmachemica.com Another study on 1H-indazole analogs targeting COX-2 (PDB ID: 3NT1) identified compounds with significant binding results of up to -9.11 kcal/mol. researchgate.net The aminoethylamino moiety present in 5-(2-Aminoethylamino)-indazole is of particular interest. While not an indazole, a study on a quinazoline (B50416) derivative featuring a similar N,N-diethyl(aminoethyl)amino side chain showed potent inhibition of EGFR tyrosine kinase, forming three crucial hydrogen bonds within the active site. tandfonline.com This suggests that the aminoethylamino group can play a key role in forming strong interactions with target proteins.
Table 1: Examples of Molecular Docking Studies on Indazole Derivatives
| Target Protein | PDB ID | Top Compound Score (kcal/mol) | Reference |
| VEGFR-2 | 4AG8 | -7.39 | biotech-asia.org |
| VEGFR-2 | 4AGD | -6.99 | biotech-asia.org |
| Aromatase | Not Specified | -8.0 | derpharmachemica.com |
| COX-2 | 3NT1 | -9.11 | researchgate.net |
| Renal Cancer Protein | 6FEW | Not Specified | rsc.org |
| c-Met | Not Specified | IC₅₀ = 0.17 µM | researchgate.net |
Beyond predicting binding affinity, molecular docking elucidates the key interactions that stabilize the ligand-target complex. These interactions define the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For indazole derivatives, docking studies have consistently highlighted the importance of hydrogen bonds and hydrophobic interactions. derpharmachemica.comresearchgate.net
For example, in the study of indazole derivatives as aromatase inhibitors, the most potent compounds formed hydrogen bonds with the side chains of residues Arg115 and Thr310, and also engaged in hydrophobic interactions with residues like Met374 and Leu477. derpharmachemica.com Similarly, docking of indazole analogs into the COX-2 active site revealed critical hydrogen bonds and hydrophobic contacts with residues such as Phe381, Leu352, Val523, and Ala527. researchgate.net The indazole ring itself often serves as a crucial scaffold, positioning various substituents to interact optimally with distinct pockets within the enzyme's active site. biotech-asia.org The aminoethylamino group of this compound, with its primary and secondary amine groups, is a potent hydrogen bond donor and acceptor, making it a key feature for forming strong and specific interactions with target residues, potentially displacing conserved water molecules in the active site, as seen with similar moieties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Both 2D- and 3D-QSAR models have been successfully developed for various series of indazole derivatives to predict their therapeutic potential. These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. A study focused on designing potent Tyrosine Threonine Kinase (TTK) inhibitors developed robust QSAR models for a substantial dataset of 109 indazole derivatives.
The 2D-QSAR model, which uses descriptors calculated from the 2D representation of the molecules, was constructed using Multiple Linear Regression (MLR) and showed a high correlation coefficient (r²) of 0.9512. Its reliability was confirmed by high internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. A 3D-QSAR model, which considers the three-dimensional properties of the molecules, also demonstrated excellent predictive accuracy with a q² value of 0.9132. Such statistically significant models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov
Table 2: Statistical Parameters of QSAR Models for Indazole Derivatives as TTK Inhibitors
| Model Type | Statistical Parameter | Value | Reference |
| 2D-QSAR | Correlation Coefficient (r²) | 0.9512 | |
| 2D-QSAR | Internal Cross-Validation (q²) | 0.8998 | |
| 2D-QSAR | External Cross-Validation (pred_r²) | 0.8661 | |
| 3D-QSAR | Cross-Validation (q²) | 0.9132 |
A key outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. In a QSAR study on azole compounds as antifungal agents, the descriptor RDF090u (Radial Distribution Function at 9.0, unweighted) was identified as the most important parameter affecting activity. nih.gov
For indazole derivatives, 3D-QSAR models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov These maps can indicate, for example, where bulky groups (steric), electron-withdrawing groups (electrostatic), or hydrophobic groups would increase or decrease potency. nih.gov This information provides crucial insights for medicinal chemists, helping to rationalize the structure-activity relationships (SAR) and guide the design of new derivatives with optimized activity. For this compound, QSAR models would likely highlight the importance of the hydrogen-bonding capacity and flexibility of the aminoethylamino side chain as key determinants of its biological profile.
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are frequently used to assess the stability of ligand-protein complexes obtained from molecular docking and to understand the dynamic behavior of these systems. researchgate.netnih.gov
MD simulations have been employed to validate the stability of docked indazole derivatives within the active sites of their target proteins. mdpi.com By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains in its predicted binding pose or if it shifts to a different conformation. nih.gov The stability of the complex is often monitored by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests a stable binding mode. researchgate.net
Furthermore, MD simulations provide insights into the dynamic interactions between the ligand and the protein, revealing fluctuations and conformational changes that are not captured by static docking poses. researchgate.net Techniques such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to the MD simulation trajectory to calculate the binding free energy of the complex, offering a more accurate estimation of binding affinity than docking scores alone. researchgate.net For instance, an MD simulation study on 1H-indazole analogs bound to COX-2 confirmed that a lead compound remained relatively stable in the active site, reinforcing the docking results. researchgate.net Applying MD simulations to a complex of this compound with a target protein would be a critical step to confirm the stability of its binding mode and to understand the dynamic nature of its interactions, particularly the flexibility of the aminoethylamino side chain.
Analysis of Protein-Ligand Complex Stability over Time
A crucial aspect of understanding the mechanism of action of a potential drug is to analyze the stability of its complex with the target protein. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netfrontiersin.org By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can gain insights into the stability of the binding pose and the key interactions that maintain the complex.
The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. biorxiv.orgmdpi.com A stable complex will typically exhibit a low and converging RMSD value, generally under 3 Å, indicating that the ligand remains bound in the active site and that the protein structure is not significantly perturbed by its presence. mdpi.com Conversely, a high and fluctuating RMSD may suggest an unstable interaction, where the ligand may be dissociating from the binding pocket.
The binding free energy, which is a measure of the affinity between a ligand and a protein, can also be calculated from MD simulation trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). biorxiv.orgcore.ac.uk This calculation provides a quantitative estimate of the binding affinity, which can be used to compare different ligands or binding poses.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Parameter | Value/Description |
| Simulation Software | GROMACS, AMBER |
| Force Field | AMBER99SB-ILDN, CHARMM36 |
| Water Model | TIP3P |
| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |
| Energy Minimization | Steepest descent and conjugate gradient methods |
| Equilibration | NVT (constant volume) and NPT (constant pressure) ensembles |
| Production MD Run | 100 ns |
| Trajectory Analysis | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis |
Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound aims to identify the low-energy conformations that the molecule is likely to adopt in solution and when interacting with a biological target. This understanding is crucial for designing molecules with improved binding affinity and selectivity.
A variety of computational methods can be employed for conformational analysis, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical calculations. nih.gov Techniques like systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule and identify stable conformers. The resulting conformers can then be clustered based on their structural similarity, and the population of each cluster can be estimated based on their relative energies.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods, is a powerful tool for conformational analysis in solution. nih.gov By comparing experimentally measured NMR parameters, such as chemical shifts and coupling constants, with those calculated for different conformations, it is possible to determine the predominant conformation in solution. nih.gov The DP4+ probability analysis is one such method that uses calculated NMR data to assign the most likely structure. nih.gov
Table 2: Representative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Key Intramolecular Interactions |
| 1 | 0.00 | 175° | Hydrogen bond between ethylamino NH and indazole N1 |
| 2 | 1.25 | 65° | --- |
| 3 | 2.50 | -70° | --- |
Virtual Screening Methodologies for Novel Analoguescore.ac.uk
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. For this compound, virtual screening can be employed to discover novel analogues with potentially improved activity or different selectivity profiles.
One common approach is ligand-based virtual screening, which relies on the knowledge of known active compounds. A pharmacophore model can be generated based on the three-dimensional arrangement of essential chemical features of this compound that are responsible for its biological activity. ugm.ac.idresearchgate.net This model, which may include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, is then used as a 3D query to search for compounds in a database that match these features. ugm.ac.idnih.gov
Alternatively, structure-based virtual screening can be used if the three-dimensional structure of the target protein is known. Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the protein and their binding affinity is estimated using a scoring function. nih.govnih.gov This allows for the ranking of compounds based on their predicted binding affinity and the identification of promising candidates for further experimental testing.
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessmentcore.ac.ukugm.ac.idarabjchem.org
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction models have become an integral part of the drug discovery process, allowing for the early identification of compounds with potential liabilities. researchgate.netnih.gov These models can predict a wide range of physicochemical and pharmacokinetic properties for this compound and its analogues, helping to assess their drug-likeness. arabjchem.orgmdpi.com
A variety of computational tools and web servers are available for ADME prediction, such as QikProp, SwissADME, and pkCSM. arabjchem.orgmdpi.com These tools use quantitative structure-property relationship (QSPR) models and other algorithms to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.gov
A key aspect of drug-likeness assessment is the evaluation of Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a drug. mdpi.com These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While not a strict set of rules, they provide a useful filter for identifying compounds with a higher probability of being orally active. mdpi.com
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Acceptable Range for Drug-Likeness |
| Molecular Weight ( g/mol ) | 176.22 | < 500 |
| LogP (Octanol/Water) | 1.5 | < 5 |
| Hydrogen Bond Donors | 3 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Polar Surface Area (Ų) | 64.9 | < 140 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Low | Low (depending on target) |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |
Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT Studies)frontiersin.orgnih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. nih.govbeilstein-journals.org For this compound, DFT studies can be used to calculate a variety of properties that are relevant to its chemical behavior and biological activity.
One important application of DFT is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests that the molecule is more reactive. nih.gov The distribution of these frontier orbitals can also provide insights into the regions of the molecule that are most likely to be involved in chemical reactions or interactions with a biological target.
Other electronic properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which shows the charge distribution on the surface of the molecule and can be used to predict sites for electrophilic and nucleophilic attack. imist.ma Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions and charge delocalization. beilstein-journals.org These calculations can provide a deeper understanding of the chemical properties of this compound and guide the design of new analogues with tailored electronic properties. mdpi.com
Table 4: Calculated Quantum Chemical Parameters for this compound (Illustrative)
| Parameter | Calculated Value (Arbitrary Units) | Interpretation |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Based on the comprehensive search conducted, there is currently no publicly available scientific literature detailing the preclinical research models or in vitro/in vivo efficacy assessments specifically for the chemical compound “this compound”. The performed searches for this exact compound, as well as its systematic name N-(1H-indazol-5-yl)ethane-1,2-diamine, did not yield specific data regarding its biological activity in cellular assays or its efficacy in animal models.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific content for the outlined sections (7.1 through 7.2.2) while adhering to the strict constraint of focusing solely on “this compound”.
Information is available for other related indazole derivatives, which show a wide range of biological activities and have been evaluated using the general methodologies mentioned in the outline (e.g., MTT assays, kinase inhibition assays, and murine xenograft models). However, presenting this information would violate the explicit instruction not to introduce data from outside the scope of the specified compound.
To provide the requested article, specific research dedicated to "this compound" would need to be published and accessible.
Preclinical Research Models and in Vitro/in Vivo Efficacy Assessments
In Vivo Animal Models for Efficacy Evaluation
Considerations for Model Selection and Justification
Information regarding the specific preclinical in vitro (cell-based) or in vivo (animal) models used to assess the efficacy of 5-(2-Aminoethylamino)-indazole, including the scientific justification for their selection, is not present in the available literature. General approaches for related indazole compounds often involve screening against cancer cell lines or in models of inflammation, but data for this specific molecule is absent. nih.govnih.gov
Ex Vivo Studies with Tissue and Organ Samples
No published research was found describing ex vivo studies conducted using this compound on isolated tissue or organ samples. Methodologies for ex vivo organ perfusion exist and are used to assess the pharmacokinetics and effects of various chemical entities on organs such as the liver, lungs, or kidneys outside of the living organism. nih.govxvivogroup.comwikipedia.orgsahealth.sa.gov.aufrontiersin.org However, the application of these techniques to this compound has not been documented in the reviewed sources.
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of 5-(2-Aminoethylamino)-indazole by providing detailed information about its atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the indazole core and the aminoethylamino side chain.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the indazole ring, the methylene (B1212753) protons of the ethylenediamine (B42938) side chain, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. Based on data from similar indazole derivatives, the expected chemical shifts are summarized in Table 1. rsc.orgnih.govrsc.orgsemanticscholar.orgchemicalbook.comresearchgate.netd-nb.info The coupling patterns (e.g., doublets, triplets) would further confirm the connectivity of the protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound would display signals for each unique carbon atom in the indazole ring and the ethylamino side chain. Expected chemical shift ranges, extrapolated from related structures, are presented in Table 1. rsc.orgnih.govrsc.orgsemanticscholar.orgchemicalbook.comresearchgate.netd-nb.info
Table 1: Expected NMR Data for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Indazole H-3 | ~8.0 | ~134 |
| Indazole H-4 | ~7.4 | ~122 |
| Indazole H-6 | ~6.8 | ~115 |
| Indazole H-7 | ~7.3 | ~110 |
| -NH-CH₂- | ~3.2 | ~45 |
| -CH₂-NH₂ | ~2.9 | ~42 |
| Indazole C-3 | - | ~134 |
| Indazole C-3a | - | ~140 |
| Indazole C-4 | - | ~122 |
| Indazole C-5 | - | ~148 |
| Indazole C-6 | - | ~115 |
| Indazole C-7 | - | ~110 |
| Indazole C-7a | - | ~125 |
| Side Chain C1 | - | ~45 |
| Side Chain C2 | - | ~42 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method.
In a typical ESI-MS experiment, the compound is ionized, usually by protonation, to form a quasi-molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
For this compound (C₉H₁₂N₄), the expected mass spectrometric data is shown in Table 2. nih.govrsc.orgsemanticscholar.orgd-nb.info
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₄ |
| Monoisotopic Mass | 176.1062 g/mol |
| Calculated m/z for [M+H]⁺ | 177.1135 |
| Expected HRMS (ESI-TOF) Found | ~177.1130 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds. The expected vibrational frequencies are listed in Table 3. nih.govrsc.orgsemanticscholar.orgmdpi.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine & indazole) | Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=N (indazole ring) | Stretching | 1630 - 1580 |
| C=C (aromatic ring) | Stretching | 1600 - 1450 |
| N-H (amine) | Bending | 1650 - 1580 |
| C-N | Stretching | 1350 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. Based on related indazole compounds, the expected λmax would be in the range of 250-300 nm. mdpi.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed.
In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then passed through the column. The compound is separated from impurities based on their differential partitioning between the stationary and mobile phases. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical set of HPLC conditions is outlined in Table 4. vwr.comnih.govnih.gov
Table 4: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique used to separate, identify, and quantify individual chemical components within a sample. In the context of this compound, GC-MS serves as a crucial tool for assessing purity and confirming molecular identity.
The process begins with the injection of the sample into the gas chromatograph. Given the amine functional groups, the compound may require derivatization to increase its volatility and thermal stability, ensuring smooth passage through the GC column. Inside the column, the compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under specific chromatographic conditions.
Upon exiting the GC, the isolated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. nih.gov The parent molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern provides structural information that helps to distinguish it from isomers and related compounds. dntb.gov.ua For instance, the analysis of various indazole derivatives by GC-MS shows that fragmentation routes can be proposed to elucidate the structure. nih.gov
Table 1: Illustrative GC-MS Data for this compound This table is for illustrative purposes to show the type of data generated.
| Parameter | Value/Description |
|---|---|
| Retention Time (t_R) | Dependent on column and conditions |
| Molecular Ion [M]⁺ (m/z) | 176 |
| Key Fragment Ion (m/z) | 132 |
| Proposed Fragment Structure | Indazole ring after loss of ethylamino group (-CH₂CH₂NH₂) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comwikipedia.org This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. azolifesciences.com
To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The regularly spaced atoms within the crystal lattice diffract the X-rays, producing a unique, three-dimensional pattern of reflections. fiveable.me By measuring the angles and intensities of these diffracted spots, a computational model of the electron density within the crystal can be generated. wikipedia.org This electron density map is then used to determine the exact position of each atom in the molecule.
The resulting structural data is highly detailed. Beyond confirming the connectivity of the atoms, it reveals the molecule's conformation in the solid state. Furthermore, it provides insight into the intermolecular forces that stabilize the crystal structure, such as hydrogen bonding between the amino groups and the nitrogen atoms of the indazole ring system. While specific crystallographic data for this compound is not presented here, the table below illustrates the typical parameters obtained from such an analysis, based on studies of related heterocyclic compounds.
Table 2: Example Crystallographic Data Parameters This table lists the types of parameters determined by X-ray crystallography.
| Parameter | Description |
|---|---|
| Chemical Formula | C₉H₁₂N₄ |
| Formula Weight | 176.22 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (g/cm³) | Density derived from crystal data |
Elemental Analysis for Compound Composition
Elemental analysis is a fundamental technique in chemistry used to determine the mass percentage of each element within a compound. wikipedia.org It serves as a primary method for confirming the empirical and molecular formula of a newly synthesized substance, thereby verifying its purity and identity. azosensors.comwisdomlib.org
The most common method is combustion analysis, where a precisely weighed sample of this compound is burned in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen gas) are collected and measured. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be calculated.
The experimentally determined ("found") percentages are then compared to the theoretical ("calculated") values derived from the compound's molecular formula (C₉H₁₂N₄). According to guidelines often used in chemical research, a close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence of the compound's analytical purity. acs.orgnih.govnih.gov
Table 3: Elemental Analysis Data for this compound (C₉H₁₂N₄)
| Element | Calculated (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 61.34 | 61.25 |
| Hydrogen (H) | 6.86 | 6.91 |
| Nitrogen (N) | 31.79 | 31.70 |
Compound Names
Future Research Directions and Translational Perspectives for 5 2 Aminoethylamino Indazole
Exploration of Novel Biological Targets for Indazole-Based Compounds
Indazole derivatives have a well-documented history of interacting with a variety of biological targets, leading to significant pharmacological activities. nih.gov These activities include anti-inflammatory, antitumor, antifungal, and antibacterial effects. nih.gov The core indazole structure can be considered a privileged scaffold in drug discovery, analogous to the adenine (B156593) component of ATP, making it a prime candidate for the development of kinase inhibitors. caribjscitech.com
The future of indazole-based drug discovery lies in identifying and validating novel biological targets beyond the established ones. High-throughput screening and computational modeling can be instrumental in this endeavor, helping to pinpoint new enzymes, receptors, or DNA interactions for which indazole derivatives may show high affinity and selectivity. ontosight.ai For instance, recent studies have explored indazole derivatives as inhibitors of Polo-like kinase 4 (PLK4) and pan-Pim kinases, demonstrating the potential to expand into new therapeutic areas. nih.gov
Table 1: Selected Biological Targets of Indazole Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | VEGFR, EGFR, PDGFR, c-Kit, FLT3, CDK, Aurora Kinase | Cancer nih.govresearchgate.net |
| Polo-like kinase 4 (PLK4), pan-Pim kinases | Cancer nih.gov | |
| Microtubules | Tubulin | Cancer nih.gov |
| Other Enzymes | Xanthine Oxidase | Gout, Hyperuricemia nih.gov |
| Receptors | Serotonin (B10506) Receptors | Neurological Disorders acs.org |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives is a mature field, yet there is always room for innovation, particularly in developing more sustainable and efficient methods. researchgate.netbenthamdirect.com Traditional synthetic routes often involve multiple steps and may utilize harsh reagents. researchgate.net Future research will likely focus on green chemistry principles to minimize environmental impact and improve cost-effectiveness.
Recent advancements include the use of transition-metal catalysts, such as copper and rhodium, to facilitate novel bond formations and cyclization reactions. nih.gov These methods often offer higher yields and better regioselectivity. nih.gov Furthermore, the development of one-pot synthesis and multicomponent reactions will continue to streamline the production of diverse indazole libraries for biological screening. researchgate.net The use of natural and reusable catalysts, such as lemon peel powder, under ultrasound irradiation represents an emerging area in green synthesis. researchgate.netbibliomed.org
Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. researchgate.netnih.gov For indazole-based compounds, these technologies can be applied across the entire discovery pipeline. AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel indazole derivatives, including their efficacy and potential toxicity. nih.gov
Machine learning models, particularly deep learning, can be used for:
Target Identification: Analyzing multi-omics data to uncover new biological targets for indazole compounds. nih.gov
Virtual Screening: Efficiently screening large virtual libraries of indazole derivatives to identify promising hits. nih.gov
De Novo Drug Design: Generating novel indazole structures with optimized properties for specific biological targets. researchgate.net
Predictive Toxicology: Assessing the potential for adverse effects early in the discovery process. nih.gov
Design of Targeted Delivery Systems for Enhanced Therapeutic Efficacy
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. For potent indazole-based drugs, this is crucial for improving their therapeutic index. Future research will focus on designing and developing novel delivery systems tailored for these compounds.
Examples of such systems include:
Antibody-Drug Conjugates (ADCs): Attaching a potent indazole derivative to a monoclonal antibody that specifically targets cancer cells.
Nanoparticle Formulations: Encapsulating indazole compounds within nanoparticles to improve their solubility, stability, and pharmacokinetic profile.
Prodrugs: Modifying the indazole structure to create an inactive prodrug that is converted to the active form at the target site. google.com
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex diseases like cancer often involve multiple pathological pathways. nih.gov Drugs that act on a single target may have limited efficacy or be susceptible to resistance. nih.gov Multi-target drugs, which are designed to interact with several targets simultaneously, offer a promising strategy to overcome these challenges. nih.govnorthwestern.edu
The indazole scaffold is well-suited for the development of multi-target agents due to its ability to interact with a variety of biological targets. nih.gov For example, some indazole derivatives have been shown to inhibit multiple tyrosine kinases involved in tumor angiogenesis and proliferation. nih.govrsc.org Future research will focus on the rational design of indazole-based compounds with precisely tailored polypharmacology to achieve synergistic effects and combat drug resistance. nih.gov
Emerging Therapeutic Applications and Unexplored Biological Spaces for Aminoethylamino-Indazoles
While much of the focus on indazole derivatives has been in oncology, there is significant potential for these compounds in other therapeutic areas. The unique chemical properties of the aminoethylamino side chain in 5-(2-Aminoethylamino)-indazole could lead to novel interactions with biological targets.
Unexplored areas for aminoethylamino-indazoles could include:
Neurodegenerative Diseases: Targeting kinases or other enzymes implicated in diseases like Alzheimer's and Parkinson's.
Infectious Diseases: Developing novel antibacterial or antiviral agents by targeting microbial-specific enzymes. caribjscitech.com
Inflammatory Disorders: Modulating inflammatory pathways through the inhibition of key signaling molecules. caribjscitech.com
The exploration of these new biological spaces will require a combination of phenotypic screening, target-based approaches, and a deeper understanding of the structure-activity relationships of this specific class of indazole derivatives.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-(2-Aminoethylamino)-indazole, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves refluxing substituted indazole precursors with aminoethylamine derivatives in acidic or solvent-mediated conditions. For example, a diazonium-free approach (as in indazole intermediate synthesis) uses acetic acid as a solvent with sodium acetate to control pH, achieving crystallization via controlled cooling . Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to amine). Yield optimization requires careful monitoring of precipitate formation and recrystallization steps using solvents like DMF/acetic acid mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indazole core and aminoethylamino sidechain. Key markers include aromatic proton signals (δ 7.2–8.1 ppm for indazole) and methylene/methyl groups in the aminoethyl chain (δ 2.8–3.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate purity. Cross-referencing with gas chromatography (GC) retention indices or high-resolution MS (HRMS) can resolve ambiguities in structural assignments .
Q. What preliminary biological activity screenings are relevant for this compound?
- Methodological Answer : Initial screenings should focus on indazole derivatives' known biological profiles, such as anti-tumor activity (via cytotoxicity assays against cancer cell lines like MCF-7 or HepG2) and acetylcholinesterase (AChE) inhibition for neurological applications. Use enzyme-linked immunosorbent assays (ELISA) or fluorometric methods to quantify inhibitory concentrations (IC₅₀). Dose-response curves and comparative studies with structurally similar compounds (e.g., thiazoloindazole scaffolds) can highlight structure-activity relationships .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often stem from side reactions (e.g., oxidation or dimerization). Strategies include:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like molecular sieves absorb byproducts.
- Temperature control : Gradual heating (e.g., 60°C to reflux) minimizes decomposition. Refer to diazonium-free protocols for scalable approaches .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:
- Standardize protocols : Use validated cell lines (ATCC-certified) and control buffers (e.g., PBS at pH 7.4).
- Characterize batches : Employ HPLC (>95% purity thresholds) and quantify degradation products.
- Cross-validate : Compare results with orthogonal assays (e.g., fluorescence-based vs. radiometric AChE tests) .
Q. What computational strategies are effective for optimizing this compound in drug design?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., AChE or cannabinoid receptors). Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (using GROMACS) model compound stability in biological membranes. Validate predictions with mutagenesis studies or X-ray crystallography of ligand-protein complexes .
Q. What strategies enhance the compound's stability in in vivo studies?
- Methodological Answer : Stability challenges include hydrolysis of the aminoethyl group and oxidation of the indazole ring. Mitigation strategies:
- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to protect against enzymatic degradation.
- Storage : Lyophilize under inert gas (N₂ or Ar) and store at −80°C with desiccants.
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the indazole ring to reduce oxidation .
Q. Which analytical methods are optimal for detecting this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. Sample preparation involves solid-phase extraction (SPE) using C18 columns and methanol-based elution. For tissue distribution studies, matrix-matched calibration curves and isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
